Structural Uniqueness: Dihydroxypropyl-Thioether vs. Alkyl- or Aryl-Thio Analogs
The target compound contains a terminal 2,3-dihydroxypropyl group attached via a thioether, providing three hydrogen-bond donors and four acceptors . This contrasts sharply with 4-(arylthio)butyric acid derivatives patented for metabolic diseases [1] or simple 4-(alkylthio)butanoic acids like 4-(butylthio)butanoic acid , which lack the hydroxyl functionality for aqueous solubility and further derivatization.
| Evidence Dimension | Number of Hydrogen Bond Donors/Acceptors |
|---|---|
| Target Compound Data | H-bond donors: 3; H-bond acceptors: 4 |
| Comparator Or Baseline | 4-(butylthio)butanoic acid: H-bond donors: 1; H-bond acceptors: 2 (estimated based on structure); 4-(arylthio)butyric acid derivatives: H-bond donors: 1; H-bond acceptors: 2 (estimated based on structure) |
| Quantified Difference | Target compound has 3x more H-bond donors and 2x more H-bond acceptors than simple alkyl-thio analogs |
| Conditions | Structural comparison of functional groups (no specific assay model) |
Why This Matters
This higher density of hydrogen-bonding sites enhances water solubility, enabling aqueous-phase reactions and biological applications that are inaccessible to more hydrophobic thioether carboxylic acids.
- [1] US Patent 7491747. Butyric acid derivatives. 4-(arylthio)- or (4-heteroarylthio)butyric acid derivatives for dyslipidaemia, atherosclerosis, and diabetes. View Source
